N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide
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Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-(Imidazo[2,1-b]Thiazol-6-yl)Phenyl)-2,6-Dimethoxybenzamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
The compound interacts with its target by binding to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain . This interaction lowers the Michaelis constant for acetylated substrates , enhancing the enzyme’s activity and leading to changes in cellular processes.
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway in Mtb . By activating SIRT1, it influences various downstream effects, including the regulation of energy metabolism, inflammation, and stress resistance . The compound’s selective inhibition of Mtb over non-tuberculous mycobacteria suggests it may specifically affect pathways unique to Mtb .
Result of Action
The compound exhibits significant antimycobacterial activity . In vitro studies have shown that it can inhibit Mtb growth with an IC50 of 2.03 μM and an IC90 of 15.22 μM . It also shows no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can affect the compound’s activity
Biochemical Analysis
Biochemical Properties
The compound N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dimethoxybenzamide has been found to exhibit a broad spectrum of antiproliferative activity against various cell lines .
Cellular Effects
This compound has shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has demonstrated significant growth inhibitions against various cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . It includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses may lead to toxic or adverse effects .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is believed to interact with various transporters or binding proteins .
Subcellular Localization
It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-16-4-3-5-17(26-2)18(16)19(24)21-14-8-6-13(7-9-14)15-12-23-10-11-27-20(23)22-15/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPMELAXAIJTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.